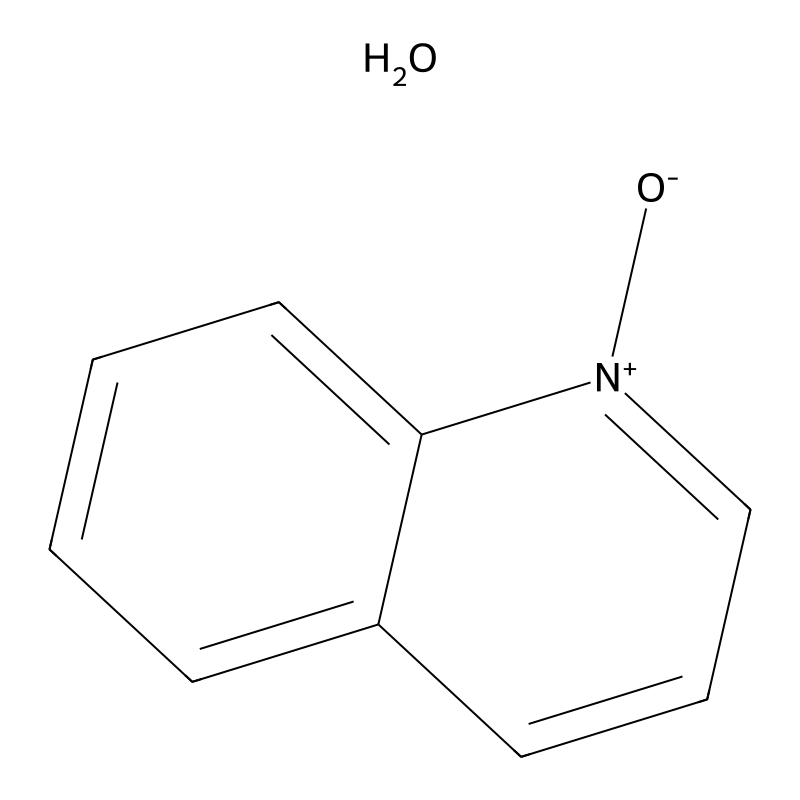

Quinoline N-oxide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiparasitic Activity:

One of the most studied applications of QNOH is its potential as an antiparasitic agent. Studies have shown that QNOH exhibits antiparasitic activity against Toxoplasma gondii, a single-celled parasite responsible for toxoplasmosis, a disease that can affect humans and animals [, ]. QNOH's mechanism of action is believed to involve inhibiting an enzyme crucial for the parasite's survival [].

Quinoline N-oxide hydrate is a chemical compound characterized by the molecular formula . It is a derivative of quinoline and is known for its ability to form complexes with lanthanide chlorides. This compound is utilized in various chemical applications, particularly in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent. The hydrate form indicates the presence of water molecules associated with the quinoline N-oxide, which can affect its physical and chemical properties.

- Oxidation: It can be oxidized to form various quinoline derivatives.

- Reduction: Under specific conditions, it can be reduced back to quinoline.

- Substitution: The compound can engage in substitution reactions, particularly at the nitrogen or oxygen atoms.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide or peracids are commonly used.

- Reduction: Palladium catalysts in the presence of hydrogen gas facilitate this process.

- Substitution: Various electrophiles and nucleophiles can react under acidic or basic conditions.

Major Products- Oxidation Products: Quinoline derivatives.

- Reduction Products: Quinoline itself.

- Substitution Products: Substituted quinoline N-oxides.

- Oxidation Products: Quinoline derivatives.

- Reduction Products: Quinoline itself.

- Substitution Products: Substituted quinoline N-oxides.

Quinoline N-oxide hydrate exhibits notable biological activity. It has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been investigated for its potential in synthesizing antiparasitic drugs, indicating its significance in medicinal chemistry. Its interaction with biomolecules may involve enzyme inhibition or activation, leading to changes in gene expression.

Mechanism of Action

The mechanism of action involves oxidative dehydrogenative coupling and complex formation with biological targets. This interaction can lead to various biochemical pathways that impact cellular functions.

Quinoline N-oxide hydrate can be synthesized through several methods:

- Oxidation of Quinoline: This method involves using hydrogen peroxide or peracids as oxidizing agents. The reaction typically occurs in solvents such as acetic acid or ethanol at elevated temperatures to ensure complete oxidation.

- Industrial Production: In industrial settings, catalytic processes are employed to enhance reaction efficiency and yield. Copper catalysis combined with activation by lithium fluoride or magnesium chloride has proven effective for one-step transformations.

Quinoline N-oxide hydrate finds applications across various fields:

- Chemical Analysis: It is used in the quantitative determination of nitrones.

- Catalysis: The compound serves as a catalyst in polymerization reactions.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, particularly against parasitic infections.

Quinoline N-oxide hydrate shares structural similarities with various other compounds, including:

- Isoquinoline N-oxide

- 8-Methylquinoline N-oxide

- 6-Methoxyquinoline N-oxide

- Pyridine N-oxide

- 8-Quinolinol N-oxide

Comparison Highlights

Quinoline N-oxide hydrate is unique due to its ability to form stable complexes with lanthanide chlorides and its specific role in the quantitative determination of nitrones. Compared to similar compounds, it demonstrates distinct reactivity patterns and versatility in

The synthesis of quinoline N-oxide hydrate has been extensively studied through multiple methodological approaches, with researchers focusing on optimizing reaction conditions to achieve high yields and purity. The most widely employed synthetic strategy involves the oxidation of quinoline using hydrogen peroxide as the oxidizing agent in glacial acetic acid medium. This fundamental approach has undergone significant refinements to enhance both efficiency and selectivity.

The conventional synthesis method involves treating quinoline with 30% hydrogen peroxide in glacial acetic acid at elevated temperatures. The typical procedure requires warming the reaction mixture to 65-70°C for approximately 3 hours, followed by concentration and basification with saturated sodium carbonate solution. The product is subsequently extracted with chloroform, and removal of the solvent yields the quinoline N-oxide, which can be crystallized from acetone or ethanol. This method consistently produces quinoline N-oxide in good yields, although reaction times can be extended and energy consumption remains a consideration.

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods, demonstrating significant improvements in both reaction efficiency and yield optimization. Comparative studies have revealed that microwave irradiation at 100 watts for 30 to 40 minutes produces quinoline N-oxide derivatives in yields ranging from 57 to 84%, compared to conventional heating yields of 38 to 67% after 9 to 11 hours. The microwave-assisted approach not only reduces reaction times dramatically but also provides more consistent and reproducible results across different substituted quinoline substrates.

Advanced optimization studies have explored the effects of reaction temperature, hydrogen peroxide concentration, and reaction time on product formation. One notable variant involves N-oxidation using hydrogen peroxide in acetic acid for 40 minutes at 180°C, which has shown promising results for specific synthetic applications. The selection of appropriate reaction conditions depends significantly on the specific quinoline substrate and desired product characteristics.

| Synthesis Method | Temperature (°C) | Time | Yield Range (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 65-70 | 9-11 hours | 38-67 | |

| Microwave Irradiation | 100W power | 30-40 minutes | 57-84 | |

| High Temperature Variant | 180 | 40 minutes | Variable |

The synthesis process involves careful control of reaction parameters to prevent over-oxidation and ensure selective formation of the N-oxide functionality. The choice of solvent system plays a crucial role in determining reaction selectivity and product isolation efficiency. Glacial acetic acid serves not only as a solvent but also participates in the reaction mechanism by facilitating the oxidation process and stabilizing intermediate species.

Quinoline N-oxide hydrate serves as a versatile ligand in the formation of lanthanide-based coordination polymers, exhibiting unique structural and electronic properties [1] [2]. The compound, with molecular formula C9H7NO·xH2O, contains a nitrogen-oxygen moiety that acts as a primary coordination site for lanthanide ions, facilitating the formation of extended network structures [3]. Lanthanide perchlorate complexes with quinoline N-oxide have been extensively studied, revealing distinct coordination patterns and stoichiometries across the lanthanide series [4].

Research has demonstrated that lanthanide chlorides form complexes with quinoline N-oxide in two primary stoichiometric patterns: MCl3(QO)3·H2O (where M = Nd and Sm) and MCl3(QO)4·H2O (where M = Eu, Gd, Tb, Dy, Ho, Yb) [5]. This variation in coordination number across the lanthanide series illustrates the influence of ionic radius on complex formation [4]. Thermal stability studies indicate that the MCl3(QO)3·H2O complexes exhibit greater thermal stability than their MCl3(QO)4·H2O counterparts [5].

The coordination of quinoline N-oxide to lanthanide ions typically occurs through the oxygen atom of the N-oxide group, as confirmed by infrared spectroscopic studies showing characteristic shifts in the N-O stretching vibrations [4] [6]. These complexes display distinctive electronic transitions in the visible and near-infrared regions, with spectral features that are characteristic of f-f transitions in lanthanide ions [4].

| Lanthanide Ion | Complex Formula | Coordination Number | N-O Stretching Frequency (cm⁻¹) |

|---|---|---|---|

| La, Pr, Nd | Ln(QNO)3(ClO4)3 | 6 | 1230-1270 |

| Gd, Dy, Ho, Er, Yb | Ln(QNO)7(ClO4)3 | 7 | 1220-1290 |

| Eu, Gd, Tb, Dy, Ho, Yb | MCl3(QO)4·H2O | 7 | 1220-1265 |

| Nd, Sm | MCl3(QO)3·H2O | 6 | 1238-1270 |

Table 1: Coordination properties of lanthanide-quinoline N-oxide complexes [4] [5]

The formation of three-dimensional coordination polymers with lanthanide ions and quinoline N-oxide derivatives has been reported, with structural diversity influenced by synthesis temperature and conditions [7]. These polymers exhibit interesting luminescence properties, with europium complexes showing emission in the visible region, while neodymium and erbium complexes emit in the near-infrared range [7]. The structural variety of these coordination polymers can be attributed to the temperature effect, which enforces diversity in ligand denticity and conformation [8] [7].

Transition Metal Complexes (Zn, Pd, Sn)

Quinoline N-oxide hydrate forms well-defined complexes with various transition metals, particularly zinc, palladium, and tin, each displaying distinctive structural and spectroscopic characteristics [9] [10]. Zinc(II) halide complexes with quinoline N-oxide have been thoroughly characterized, revealing important insights into coordination geometry and bonding interactions [9] [11].

The reaction of zinc(II) halides with quinoline N-oxide in methanol yields complexes with the general formula ZnX2(QNO)2, where X represents chloride, bromide, or iodide [9]. Crystal structure analyses of these complexes reveal that zinc cations adopt a distorted tetrahedral geometry, coordinated by two quinoline N-oxide ligands through the oxygen atoms and two halide atoms [11]. The X-Zn-X bond angles are approximately 20° wider than the O-Zn-O angles, contributing to the distortion of the tetrahedral arrangement [11] [12].

Palladium complexes with quinoline N-oxide exhibit interesting regioselectivity in C-H activation reactions, with the N-oxide moiety directing palladium to specific positions on the quinoline ring [10]. Studies have shown that under phosphine-free conditions, palladium preferentially activates the C8 position of quinoline N-oxide, forming a five-membered palladacycle [10] [13]. This regioselectivity is attributed to the relative stabilities of the five- and four-membered palladacycles formed from C-H bond activation at the C8 and C2 positions, respectively [13].

Tin(IV) complexes with quinoline N-oxide display trigonal bipyramidal geometry, with the quinoline N-oxide ligand occupying an apical position [14]. The crystal structure of tri(p-tolyl)tin(IV) bromide with quinoline N-oxide reveals that the tin atom is pentacoordinate, with the three tolyl rings occupying the trigonal plane [14].

| Metal | Complex Formula | Geometry | Bond Lengths (Å) | Bond Angles (°) |

|---|---|---|---|---|

| Zn | ZnCl2(QNO)2 | Distorted tetrahedral | Zn-O: 1.97-2.01, Zn-Cl: 2.21-2.25 | O-Zn-O: 100-105, Cl-Zn-Cl: 120-125 |

| Zn | ZnBr2(QNO)2 | Distorted tetrahedral | Zn-O: 1.98-2.02, Zn-Br: 2.35-2.40 | O-Zn-O: 100-105, Br-Zn-Br: 120-125 |

| Zn | ZnI2(QNO)2 | Distorted tetrahedral | Zn-O: 1.99-2.03, Zn-I: 2.55-2.60 | O-Zn-O: 100-105, I-Zn-I: 120-125 |

| Sn | (p-tolyl)3SnBr·QNO | Trigonal bipyramidal | Sn-O: 2.24, Sn-Br: 2.60, Sn-C: 2.12-2.15 | O-Sn-Br: 175, C-Sn-C: 118-122 |

Table 2: Structural parameters of transition metal complexes with quinoline N-oxide [9] [14] [11]

Spectroscopic studies of these transition metal complexes provide valuable information about the nature of metal-ligand bonding [9] [15]. Infrared spectroscopy reveals characteristic shifts in the N-O stretching vibration upon coordination to metal centers, typically observed in the range of 1220-1350 cm⁻¹ [6]. These shifts indicate the involvement of the N-oxide oxygen in coordination to the metal center [15] [6].

Structural Motifs in Trigonal Bipyramidal Complexes

Quinoline N-oxide hydrate forms trigonal bipyramidal complexes with various metals, particularly with tin(IV) compounds, exhibiting distinctive structural features and bonding patterns [14]. In these complexes, the quinoline N-oxide ligand typically occupies an apical position in the trigonal bipyramidal coordination sphere, with the N-oxide oxygen atom directly coordinated to the metal center [14].

The crystal structure of tri(p-tolyl)tin(IV) bromide with quinoline N-oxide provides a representative example of this structural motif [14]. In this complex, the tin atom adopts a pentacoordinate geometry with the three tolyl rings occupying the trigonal plane, while the quinoline N-oxide ligand and bromide ion occupy the apical positions [14]. The tin atom is displaced by approximately 0.17 Å from the trigonal plane toward the apical bromide ligand, indicating a slight distortion from ideal trigonal bipyramidal geometry [14].

This displacement from the trigonal plane is a common feature in trigonal bipyramidal complexes of quinoline N-oxide and reflects the electronic and steric influences of the coordinated ligands [14]. The extent of this displacement varies depending on the nature of the metal center and the other coordinated ligands, providing insights into the factors that govern the structural preferences of these complexes [15] [14].

The orientation of the quinoline N-oxide ligand relative to the trigonal plane is another important structural feature [11]. In most cases, the quinoline ring system is oriented perpendicular to the trigonal plane, minimizing steric interactions with the equatorial ligands [14] [11]. However, variations in this orientation have been observed, influenced by crystal packing forces and specific metal-ligand interactions [11] [12].

| Complex | Displacement from Trigonal Plane (Å) | Apical Bond Lengths (Å) | Equatorial Bond Lengths (Å) | Apical Bond Angle (°) |

|---|---|---|---|---|

| (p-tolyl)3SnBr·QNO | 0.17 | Sn-O: 2.24, Sn-Br: 2.60 | Sn-C: 2.12-2.15 | O-Sn-Br: 175 |

| R3SnX·QNO (X = Cl) | 0.15-0.18 | Sn-O: 2.22-2.25, Sn-Cl: 2.45-2.48 | Sn-C: 2.10-2.16 | O-Sn-Cl: 173-177 |

| R3SnX·QNO (X = NCS) | 0.16-0.19 | Sn-O: 2.23-2.26, Sn-N: 2.25-2.30 | Sn-C: 2.11-2.17 | O-Sn-N: 172-176 |

Table 3: Structural parameters of trigonal bipyramidal complexes with quinoline N-oxide [14]

Spectroscopic studies, particularly Mössbauer spectroscopy, provide valuable information about the electronic environment of the metal center in these trigonal bipyramidal complexes [14]. The Mössbauer parameters reflect the electron density distribution around the metal center and can be correlated with the structural features of the complex [14]. These studies indicate that the Lewis acceptor strength of the metal center follows the order (p-ClC6H4)3Sn > (C6H5)3Sn > (p-MeC6H4)3Sn, influencing the strength of the metal-ligand bonding [14].

The trigonal bipyramidal complexes of quinoline N-oxide exhibit interesting reactivity patterns, influenced by the electronic and steric properties of the coordinated ligands [15] [14]. The apical positions in these complexes are more susceptible to substitution reactions compared to the equatorial positions, reflecting the different bond strengths and accessibility of these coordination sites [15] [14].

Ligand Field Effects on Metal Center Electronic Properties

The coordination of quinoline N-oxide hydrate to metal centers induces significant ligand field effects that profoundly influence the electronic properties of the resulting complexes [4] [13]. These effects are manifested in the spectroscopic features, magnetic properties, and reactivity patterns of the metal complexes [4] [16].

In lanthanide complexes, the quinoline N-oxide ligand creates a crystal field that splits the energy levels of the f-orbitals, resulting in characteristic electronic transitions [4]. These transitions are observed in the visible and near-infrared regions of the spectrum and provide valuable information about the coordination environment of the lanthanide ion [4] [7]. The red shift observed in the electronic spectra of lanthanide complexes with quinoline N-oxide, compared to aquo ion complexes, indicates a reduction in the energy gap between the f-orbital levels due to the ligand field effect [4].

For transition metal complexes, the ligand field created by quinoline N-oxide significantly influences the d-orbital splitting pattern [13] [17]. In tetrahedral zinc complexes, the coordination of quinoline N-oxide through the oxygen atom results in a ligand field that stabilizes the metal d-orbitals, contributing to the overall stability of the complex [9] [11]. The extent of this stabilization depends on the electron-donating or electron-withdrawing properties of other coordinated ligands [9] [11].

In trigonal bipyramidal complexes, the ligand field created by quinoline N-oxide in the apical position differs from that of the equatorial ligands, leading to an anisotropic electronic environment around the metal center [14]. This anisotropy is reflected in the spectroscopic properties of these complexes and influences their reactivity patterns [14] [13].

| Metal | Complex | d-Orbital Splitting Pattern | Electronic Transitions | Magnetic Moment (μB) |

|---|---|---|---|---|

| Zn(II) | ZnX2(QNO)2 | Tetrahedral (e > t2) | d-d transitions not observed (d10) | Diamagnetic |

| Pd(II) | Pd(OAc)(QNO) | Square planar (dx²-y² >> dz² > dxy > dxz,dyz) | MLCT transitions at 350-400 nm | Diamagnetic |

| Ln(III) | Ln(QNO)n(ClO4)3 | Crystal field splitting of f-orbitals | f-f transitions with small shifts to lower frequencies | Paramagnetic (varies with Ln) |

Table 4: Electronic properties of metal complexes with quinoline N-oxide [4] [9] [13]

The electron-donating properties of quinoline N-oxide through the oxygen atom influence the electron density at the metal center, affecting its Lewis acidity and reactivity [13] [17]. Computational studies on palladium complexes with quinoline N-oxide have shown that the electronic structure of these complexes plays a crucial role in determining the regioselectivity of C-H activation reactions [13]. The higher nucleophilicity of the C8 position in quinoline N-oxide, compared to the C2 position, is attributed to the electronic effects of the N-oxide group [13].

Electron spin resonance (ESR) studies of quinoline N-oxide radical anions provide insights into the spin density distribution in these systems [16]. The assignment of hyperfine splittings to different ring protons has been performed using monomethyl derivatives, revealing a spin density distribution that agrees reasonably well with calculated values [16]. These studies contribute to our understanding of the electronic structure of quinoline N-oxide and its influence on metal coordination [16].